N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-19-7-6-8-22(17-19)28(34)31-26-23-9-4-5-10-24(23)30-27(26)29(35)33-15-13-32(14-16-33)25-18-20(2)11-12-21(25)3/h4-12,17-18,30H,13-16H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYNIUOOPMMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Recent studies have indicated that compounds similar to N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide exhibit promising anticancer properties. For instance, a study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the compound's potential as a lead for further development in cancer therapy .
-
Kinase Inhibition :
- The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, derivatives of benzamides have shown moderate to high potency as RET kinase inhibitors, suggesting that similar structures may also possess significant inhibitory effects on other kinases . This opens avenues for developing targeted therapies against cancer.
-
Neurological Disorders :
- The piperazine structure is often linked to neuropharmacological activity. Research into piperazine derivatives has revealed their potential as treatments for conditions such as depression and anxiety. The compound's ability to modulate neurotransmitter systems could be explored further in this context.
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects remains an area of active investigation. Understanding the binding interactions with target proteins will be crucial for optimizing its pharmacological profile.
- Structure-Activity Relationship (SAR) :
Case Studies
Mechanism of Action
The mechanism of action of N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the indole moiety may bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Piperazine Substituents : Electron-donating groups (e.g., 2,5-dimethylphenyl) increase lipophilicity, which may enhance blood-brain barrier penetration compared to electron-withdrawing groups (e.g., 4-fluorophenyl, dichlorophenyl) .
- Indole Substituents : Bulky groups (e.g., 3-methylbut-2-en-1-yl in 7f) correlate with higher synthetic yields (84.7%), suggesting steric stabilization during synthesis .
- Biological Activity : Dichlorophenyl (11i) and chromenyl (7f, 11i) derivatives exhibit antibacterial or receptor-binding activity, highlighting the piperazine-indole scaffold’s versatility .
Receptor Binding and Molecular Interactions
- Hydrogen Bonding : In compound 4a (), the piperazine’s N-methyl group forms hydrogen bonds with Ile360, His361, and Asp381. The target compound’s 2,5-dimethylphenyl group may reduce such interactions due to steric hindrance but could enhance hydrophobic binding .
- Selectivity : Dichlorophenyl-piperazine analogs (e.g., 7o) show selectivity for dopamine D3 receptors, whereas fluorophenyl derivatives () may target serotonin receptors due to electronic effects .
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., chromenyl in 7f) exhibit higher melting points (~187°C), suggesting crystalline stability, whereas flexible groups (e.g., allyl in 7e) lower melting points (~178°C) .
Research Findings and Implications
Synthetic Efficiency : Bulky indole substituents (e.g., 3-methylbut-2-en-1-yl) improve reaction yields, likely by stabilizing intermediates .
Antibacterial Activity : Piperazine-chromenyl hybrids (11i) inhibit bacterial growth, suggesting the target compound’s benzamide group could be optimized for similar effects .
Receptor Selectivity : Substituents on the piperazine ring critically influence target specificity. The dimethylphenyl group may favor CNS targets over peripheral receptors .
Biological Activity
N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C29H29N4O2
Molecular Weight : 484.6 g/mol
CAS Number : 1029724-99-9
The compound features a piperazine ring, an indole moiety, and a benzamide structure, which are known to contribute to its biological activity.
Pharmacological Properties
-
Antitumor Activity :
- Studies have indicated that compounds with similar structures exhibit significant antitumor effects. For example, benzamide derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
- Dopamine Receptor Modulation :
- Kinase Inhibition :
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes in metabolic pathways can lead to reduced cell proliferation.
- Receptor Interaction : Its interaction with G protein-coupled receptors (GPCRs) may modulate neurotransmitter release and influence various physiological responses .
- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells .
Study 1: Antitumor Effects
A study conducted on related benzamide derivatives demonstrated significant antitumor activity against various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit tumor growth in vivo .
Study 2: Neuropharmacological Evaluation
Research focusing on dopamine receptor modulation showed that certain benzamide derivatives could act as D2 receptor antagonists, providing insights into their potential use in treating schizophrenia and other mood disorders .
Study 3: Kinase Inhibition
A series of experiments evaluated the RET kinase inhibitory activity of benzamide derivatives. Results indicated that some compounds exhibited substantial inhibition of RET kinase, which is crucial for the development of targeted therapies for specific cancers .
Summary of Biological Activities
Comparison with Similar Compounds
| Compound Name | Molecular Weight | Activity Type |
|---|---|---|
| This compound | 484.6 g/mol | Antitumor, Kinase Inhibition |
| 3-(4-(2,5-Dimethylphenyl)piperazine-1-carbonyl)-N,N-dimethyl-4-pyrrolidin-1-ylbenzene-1-sulfonamide | 487.6 g/mol | Neuropharmacological |
| 4-Chloro-benzamide derivatives | Varies | Kinase Inhibition |
Q & A
Basic: What synthetic strategies are effective for constructing the piperazine-indole-carboxamide core of this compound?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Piperazine functionalization : Reacting 2,5-dimethylphenylpiperazine with a carbonylating agent (e.g., phosgene or carbonyl diimidazole) to introduce the carboxamide group .
- Indole coupling : Attaching the activated indole derivative (e.g., via Buchwald-Hartwig amination or nucleophilic substitution) to the piperazine-carboxamide intermediate .
- Benzamide incorporation : Final coupling of 3-methylbenzoyl chloride or activated ester to the indole nitrogen under basic conditions (e.g., triethylamine in THF or DCM) .
Critical parameters : Temperature control (reflux conditions for 4–6 hours), solvent selection (polar aprotic solvents for nucleophilic steps), and purification via column chromatography (silica gel, 10% methanol/ethyl acetate) .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons from indole and benzamide), δ 3.5–4.2 ppm (piperazine CH₂ groups), and δ 2.3–2.6 ppm (methyl groups) confirm substituent positions .
- ¹³C NMR : Carbonyl signals at ~165–170 ppm validate carboxamide and piperazine-carbonyl linkages .
- HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of the benzamide group) .
Advanced: How can computational methods optimize synthesis and predict target interactions?
- Reaction path search : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for piperazine-indole coupling .
- Docking studies : Molecular dynamics simulations predict binding affinities to targets like serotonin or dopamine receptors, leveraging the compound’s 3D structure (validated by crystallography, CCDC 1407713) .
- Machine learning : Training models on reaction yields and solvent/base combinations narrows optimal conditions (e.g., K₂CO₃ in acetonitrile for SNAr reactions) .
Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?
- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Low stability may explain reduced in vivo efficacy .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) can limit bioavailability .
- Pharmacokinetic modeling : Correlate in vitro IC₅₀ values (e.g., enzyme inhibition from ) with in vivo exposure (AUC/Cₘₐₓ) to identify dosing adjustments .
Basic: What are the critical considerations for scaling up synthesis?
- Solvent selection : Replace dichloromethane with ethyl acetate for greener chemistry and easier removal .
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to improve coupling efficiency at larger scales .
- Process control : Monitor reaction progress in real-time using inline FTIR to detect carbonyl intermediate formation .
Advanced: How to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with modified benzamide (e.g., 4-fluoro vs. 3-methyl) or piperazine (e.g., 2,4-dichlorophenyl vs. 2,5-dimethylphenyl) groups .
- Biological assays : Test analogs against a panel of receptors (e.g., 5-HT₁A, D₂) to quantify potency shifts. Use radioligand binding assays (IC₅₀) and functional cAMP assays .
- 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) with activity data to identify steric/electrostatic drivers of potency .
Advanced: What crystallographic methods confirm the compound’s conformation?
- Single-crystal X-ray diffraction : Crystallize the compound (e.g., via slow evaporation in ethanol/water) to resolve bond lengths and angles. Data deposited at CCDC 1407713 reveal:
- Piperazine ring puckering : Chair conformation stabilizes intermolecular H-bonds.
- Indole-benzamide dihedral angle : ~45° facilitates π-π stacking with aromatic residues in target proteins .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
